Isomyristicin
Overview
Description
Isomyristicin belongs to the class of organic compounds known as benzodioxoles . It is a naturally occurring compound found in common herbs and spices .
Synthesis Analysis
The conversion of isomyristicin to a Schiff base of myristicinaldehyde is described in the literature . The subsequent hydrolysis of this base to the free aldehyde establishes a convenient preparation of this material . The synthesis of myristicinaldehyde was effected by the action of methylene sulphate and alkali on 4,5-dihydroxy-3-methoxy-benzaldehyde .Molecular Structure Analysis
Isomyristicin has a molecular formula of C11H12O3 . Its average mass is 192.211 Da and its monoisotopic mass is 192.078644 Da .Chemical Reactions Analysis
Isomyristicin has been involved in chemical reactions such as the conversion to a Schiff base of myristicinaldehyde . This reaction involves the use of potassium permanganate in water .Physical And Chemical Properties Analysis
Isomyristicin has a molecular formula of C11H12O3 . Its average mass is 192.211 Da and its monoisotopic mass is 192.078644 Da .Scientific Research Applications
Convenient Synthesis of Myristicinaldehyde
- Conversion of Isomyristicin: Isomyristicin is converted into a Schiff base of myristicinaldehyde, demonstrating its potential in chemical synthesis. This method also applies to isoapiole, suggesting wider applications in converting essential oil components to benzaldehydes (Shulgin, 1968).
Sunscreen Activity
- Effect on Sunscreen Potency: A study investigated the impact of isomerizing myristicin into isomyristicin on sunscreen efficacy. The isomerization, which alters the double bond position, didn't significantly change the sunscreen activity, indicating limited influence of this structural modification (Ansory & Fitriani, 2021).
Antibacterial and Antimalarial Activities
- Biological Activities in Medicinal Plants: Isomyristicin, isolated from the Bhutanese medicinal plant Pleurospermum amabile, displayed weak antibacterial activity and significant antimalarial activity. This supports its traditional medical use and underlines the importance of phytochemical research in discovering new therapeutic agents (Wangchuk et al., 2014).
Anti-Inflammatory Properties
- Inhibiting Colitis in Mice: Isomyristicin, derived from Pleurospermum amabile, showed potential as an anti-inflammatory agent in a mouse model of colitis. This aligns with the traditional use of this plant in treating inflammatory conditions and highlights the value of ethnobotanical medicines in drug discovery (Shepherd et al., 2018).
Antiplasmodial and Antibacterial Effects
- Essential Oil Bioactivity: Essential oil from Pleurospermum amabile, with (E)-isomyristicin as a major component, exhibited antiplasmodial activity against Plasmodium falciparum strains and mild antibacterial activity. This indicates its potential in treating malaria and bacterial infections (Wangchuk et al., 2013).
Anthelmintic Properties
- Activity Against Parasites: Isomyristicin demonstrated significant anthelmintic activity against Schistosoma mansoni and Trichurismuris, indicating its potential for broad-spectrum anthelmintic drug development. This is particularly significant as it is effective against multiple parasites and different life stages (Wangchuk et al., 2016).
Safety And Hazards
properties
IUPAC Name |
4-methoxy-6-[(E)-prop-1-enyl]-1,3-benzodioxole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O3/c1-3-4-8-5-9(12-2)11-10(6-8)13-7-14-11/h3-6H,7H2,1-2H3/b4-3+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DHUZAAUGHUHIDS-ONEGZZNKSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=CC1=CC2=C(C(=C1)OC)OCO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C/C1=CC2=C(C(=C1)OC)OCO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901317803 | |
Record name | Isomyristicin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901317803 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Isomyristicin | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0035275 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Product Name |
Isomyristicin | |
CAS RN |
18312-21-5, 487-62-7 | |
Record name | Isomyristicin | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=18312-21-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (E)-4-Methoxy-6-(propen-1-yl)-1,3-benzodioxole | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018312215 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Isomyristicin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901317803 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (E)-4-methoxy-6-(propen-1-yl)-1,3-benzodioxole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.347 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Isomyristicin | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0035275 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
44 - 45 °C | |
Record name | Isomyristicin | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0035275 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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